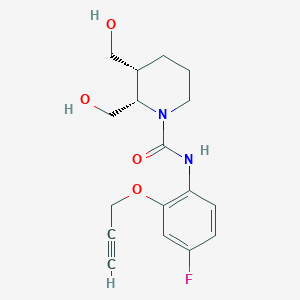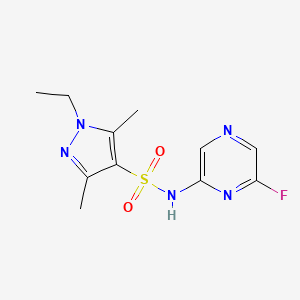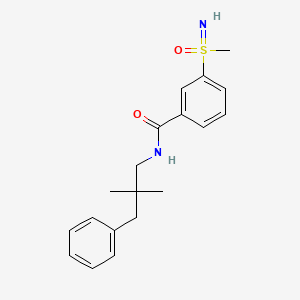![molecular formula C9H10BrN3O B7406063 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone](/img/structure/B7406063.png)
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone is a chemical compound that features a bromopyrimidine moiety attached to an azetidine ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone typically involves the following steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine moiety can be synthesized by brominating a pyrimidine derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
科学的研究の応用
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of an azetidine ring.
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole: Features a benzimidazole moiety instead of an ethanone group.
Uniqueness
1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone is unique due to its combination of a bromopyrimidine moiety with an azetidine ring and an ethanone group. This unique structure imparts specific chemical properties and biological activities that are distinct from similar compounds.
特性
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-6(14)7-4-13(5-7)9-11-2-8(10)3-12-9/h2-3,7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFOVNXTNMVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[3-(4-cyanophenyl)propanoyl]-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B7405981.png)

![3-[(1-Carboxy-3-hydroxycyclobutyl)sulfamoyl]-4-fluoro-5-methylbenzoic acid](/img/structure/B7405990.png)
![2-Hydroxy-2-methyl-3-[[methyl(propyl)carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B7405998.png)
![2-chloro-5-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]sulfonyl-3-methylbenzoic acid](/img/structure/B7406003.png)
![N-[[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methyl]-2-nitropyridin-3-amine](/img/structure/B7406009.png)


![N-[2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethyl]-6-methyl-5-nitropyridin-2-amine](/img/structure/B7406025.png)
![ethyl 2-[[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methylamino]-3-nitropyridine-4-carboxylate](/img/structure/B7406032.png)
![3-[(6-Methyl-5-nitropyridin-2-yl)amino]piperidine-3-carboxamide](/img/structure/B7406044.png)
![3a,6a-dimethyl-1,3-dioxo-N-[(1-propylcyclopropyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7406046.png)

![2-amino-3,4,5-trimethoxy-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7406095.png)
